ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

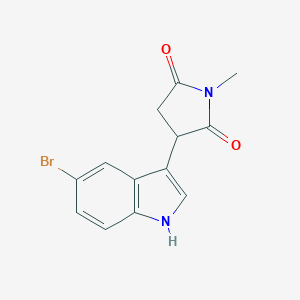

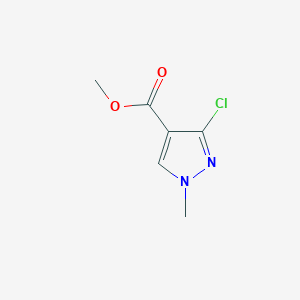

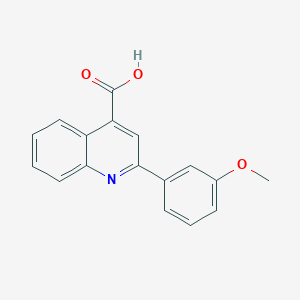

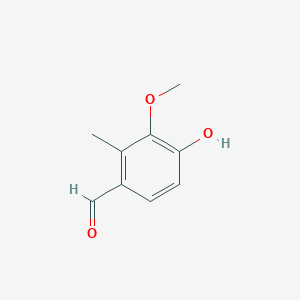

“Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound has a molecular weight of 223.66 .

Molecular Structure Analysis

The molecular structure of “ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate” is characterized by the presence of a 5-chloro-1H-indol-3-yl group and a 2-oxoacetate group . The InChI code for this compound is 1S/C11H10ClNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4H2,1H3 .科学研究应用

Antiviral Applications

Indole derivatives, such as ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, have shown promise in antiviral research. They have been found to inhibit the replication of various viruses, including influenza . The compound’s ability to bind with high affinity to multiple receptors makes it a valuable candidate for developing new antiviral agents.

Anti-inflammatory Properties

The indole nucleus, which is present in ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, has been associated with significant anti-inflammatory activities . This makes it a potential therapeutic agent for treating inflammatory diseases and conditions.

Anticancer Research

Research has indicated that indole derivatives can play a role in cancer treatment by inducing apoptosis and inhibiting tumor growth . Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate may contribute to the development of new anticancer drugs through its indole-based structure.

Anti-HIV Activity

Indole compounds have been explored for their potential in anti-HIV therapies. Their structural complexity allows them to interfere with the life cycle of HIV, presenting a pathway for new drug development .

Antioxidant Effects

The indole scaffold is known for its antioxidant properties, which are crucial in protecting cells from oxidative stress . Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate could be utilized in research focused on combating oxidative damage in biological systems.

Antimicrobial and Antitubercular Uses

Indole derivatives exhibit antimicrobial and antitubercular activities, making them important in the fight against bacterial infections, including drug-resistant strains . Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate could be part of studies aimed at discovering new antibiotics.

Antidiabetic Potential

The modulation of metabolic pathways by indole derivatives suggests their use in managing diabetes. Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate may be investigated for its efficacy in improving insulin sensitivity or reducing blood glucose levels .

Antimalarial and Anticholinesterase Activities

Indole-based compounds have been reported to have antimalarial properties, which could be harnessed in the development of new treatments for malaria . Additionally, their anticholinesterase activity suggests potential applications in neurodegenerative diseases like Alzheimer’s .

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities

Biochemical Pathways

Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities can vary widely and would depend on the specific pathways involved.

Result of Action

Indole derivatives are known to have diverse biological activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it impacts.

属性

IUPAC Name |

ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWCGWHURZEBEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437262 |

Source

|

| Record name | 2-(5-Chloro-1H-indol-3-yl)-2-oxoacetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate | |

CAS RN |

163160-58-5 |

Source

|

| Record name | Ethyl 5-chloro-α-oxo-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163160-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Chloro-1H-indol-3-yl)-2-oxoacetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide](/img/structure/B189952.png)